2H-benzotriazole;sulfuric acid
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Overview
Description
2H-benzotriazole and sulfuric acid are two distinct compounds that, when combined, exhibit unique chemical properties. 2H-benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. It is known for its role as a corrosion inhibitor, particularly for copper and its alloys . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2H-benzotriazole typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid . This reaction proceeds via diazotization of one of the amine groups. The synthesis can be improved by carrying out the reaction at low temperatures (5–10 °C) and briefly irradiating in an ultrasonic bath .
For the preparation involving sulfuric acid, one method includes the condensation of benzotriazole, a ketone or an aldehyde, an alcohol, and a catalytic amount of sulfuric acid in carbon tetrachloride . Another method involves the reaction of benzotriazole and dialkyl ketals .
Industrial Production Methods
Industrial production of 2H-benzotriazole often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized for high yield and purity, and the product is typically purified using chromatography on silica gel .
Chemical Reactions Analysis
Types of Reactions
2H-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: Oxidation of 2H-benzotriazole can lead to the formation of benzyne, which rapidly dimerizes to biphenylene.
Reduction: Treatment with zinc powder and sulfuric acid can lead to reduction reactions.
Substitution: Benzotriazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, zinc powder, aromatic aldehydes, and ethanol. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to 80°C .
Major Products
Major products formed from these reactions include benzyne, biphenylene, and benzotriazole-based N,O-acetals .
Scientific Research Applications
2H-benzotriazole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2H-benzotriazole exerts its effects involves its ability to act as an excellent leaving group, electron-donating or electron-withdrawing group, anion precursor, and radical precursor . It forms strong complexes with metals, providing corrosion inhibition by adsorbing onto the metal surface and forming a protective layer .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure and also used as a corrosion inhibitor.
Tolyltriazole: Another corrosion inhibitor with similar applications.
Uniqueness
2H-benzotriazole is unique due to its versatility in synthetic chemistry and its ability to stabilize negative charges and radicals . Its dual role as both an electron-donating and electron-withdrawing group makes it particularly valuable in various chemical reactions .
Properties
CAS No. |
24694-40-4 |
---|---|
Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2H-benzotriazole;sulfuric acid |
InChI |
InChI=1S/C6H5N3.H2O4S/c1-2-4-6-5(3-1)7-9-8-6;1-5(2,3)4/h1-4H,(H,7,8,9);(H2,1,2,3,4) |
InChI Key |
SSTKJQDDMQGGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.OS(=O)(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
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